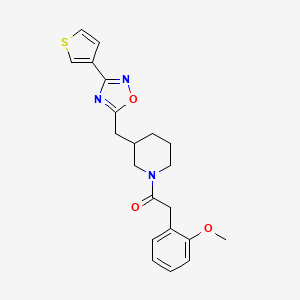
2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone represents a novel structure that combines various pharmacophoric elements, potentially leading to diverse biological activities. This article explores its biological activity based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A methoxyphenyl group which may enhance lipophilicity and bioavailability.
- A piperidine moiety that is often associated with central nervous system activity.
- A 1,2,4-oxadiazole ring known for its pharmacological properties, including antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to the compound have demonstrated efficacy against various strains of bacteria and fungi. In one study, compounds with oxadiazole structures exhibited activity against Mycobacterium tuberculosis, with some derivatives showing effectiveness against resistant strains .
Anticancer Activity
The presence of the oxadiazole ring is particularly noteworthy for anticancer applications. Compounds derived from this scaffold have been reported to inhibit cancer cell proliferation across multiple cancer types. For example, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This suggests that the compound may also exhibit similar anticancer properties.
The mechanism of action for compounds like this compound is hypothesized to involve:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of signaling pathways related to apoptosis and cell survival.
Case Studies and Research Findings
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Metabolic Stability : The compound's structure suggests potential for favorable metabolic stability.
- Bioavailability : The methoxy group may enhance absorption characteristics.
Toxicity assessments are essential as well; while preliminary data suggest low toxicity profiles for similar compounds, specific studies on this compound are necessary to confirm safety.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-18-7-3-2-6-16(18)12-20(25)24-9-4-5-15(13-24)11-19-22-21(23-27-19)17-8-10-28-14-17/h2-3,6-8,10,14-15H,4-5,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBNRIOKCSMPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














